

# An In-depth Technical Guide to 1-Fluoro-4-nitrobenzene

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## Compound of Interest

Compound Name: 1-Fluoro-4-nitrobenzene

Cat. No.: B044160

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CAS Number: 350-46-9

This technical guide provides a comprehensive overview of **1-Fluoro-4-nitrobenzene**, a versatile chemical intermediate widely utilized by researchers, scientists, and professionals in drug development and fine chemical synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis, key reactions, and safety information.

## Core Chemical Information

**1-Fluoro-4-nitrobenzene**, also known as p-nitrofluorobenzene, is an aromatic compound with the chemical formula  $C_6H_4FNO_2$ .<sup>[1][2][3]</sup> Its structure features a nitro group ( $-NO_2$ ) and a fluorine atom ( $-F$ ) at the para positions of a benzene ring. This substitution pattern is crucial to its reactivity, particularly in nucleophilic aromatic substitution reactions.<sup>[4][5]</sup>

## Table 1: General and Chemical Identification

Identifier	Value
CAS Number	350-46-9[1][2]
IUPAC Name	1-fluoro-4-nitrobenzene[3][6]
Synonyms	p-Fluoronitrobenzene, p-Nitrofluorobenzene, 4-Fluoronitrobenzene[2][7][8]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub> [1][3]
Molecular Weight	141.10 g/mol [1][6][9]
InChI Key	WFQDTOYDVUWQMS-UHFFFAOYSA-N[2][3]
Canonical SMILES	C1=CC(=CC=C1--INVALID-LINK--[O-])F[6]

## Physicochemical Properties

**1-Fluoro-4-nitrobenzene** is a dark yellow solid or liquid at room temperature, with a melting point around 21-27°C.[7][10][11][12] It is characterized by its low water solubility and is combustible.[7]

### Table 2: Physical and Chemical Properties

Property	Value
Physical State	Solid / Liquid[7][11][12]
Appearance	Dark yellow[3][7]
Odor	Odorless[7]
Melting Point	21-27 °C[7][10][12]
Boiling Point	205 °C[10][12]
Density	1.33 g/mL at 25 °C[12]
Flash Point	83 °C[7]
Vapor Pressure	5.5 mmHg at 70 °C[12]
Solubility	Low water solubility[7]
Refractive Index	n <sub>20/D</sub> 1.531[12]

## Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **1-Fluoro-4-nitrobenzene**. Key data from various spectroscopic techniques are summarized below.

**Table 3: Spectroscopic Data**

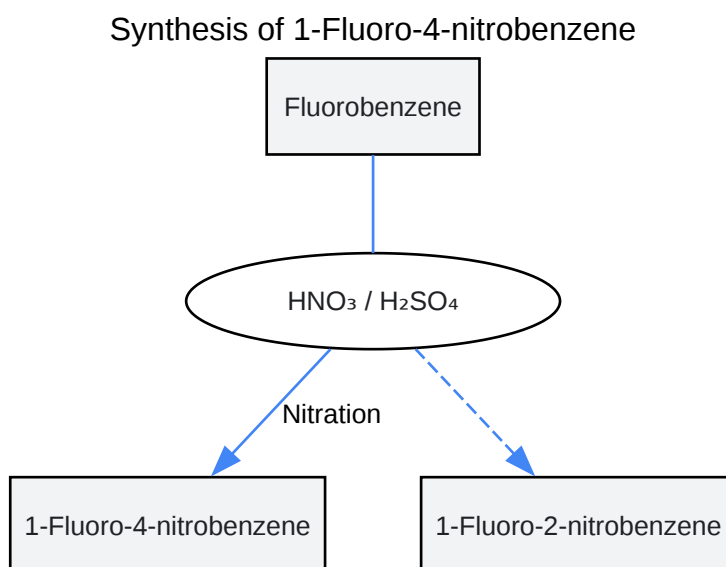
Technique	Key Data Points
Infrared (IR) Spectroscopy	Data available in the NIST Chemistry WebBook, showing characteristic peaks for nitro and fluoro-aromatic compounds.[2]
<sup>13</sup> C NMR	Chemical shifts have been reported in DMSO-D <sub>6</sub> .
<sup>19</sup> F NMR	Chemical shifts have been reported in CH <sub>3</sub> CN.
Mass Spectrometry (MS)	Electron Ionization (EI) mass spectra are available, with major fragments observed.[2][6]

## Synthesis and Reactivity

**1-Fluoro-4-nitrobenzene** is a key building block in organic synthesis, primarily due to the reactivity conferred by the electron-withdrawing nitro group, which activates the fluorine atom for nucleophilic aromatic substitution (S<sub>N</sub>Ar).<sup>[4][5]</sup>

### Synthesis of 1-Fluoro-4-nitrobenzene

The compound is typically synthesized via the nitration of fluorobenzene. The fluorine atom is an ortho-, para- director, leading to a mixture of isomers, with the para-isomer being a major product.



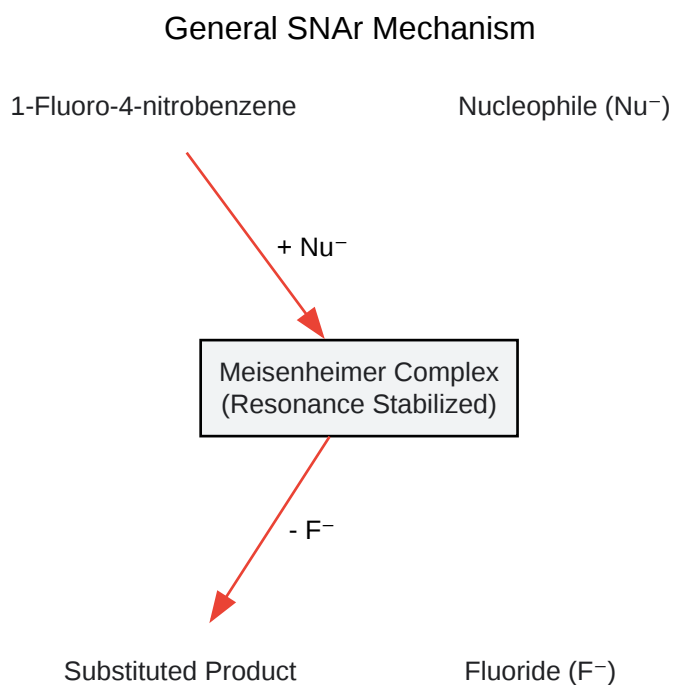
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Caption: Nitration of fluorobenzene to produce **1-fluoro-4-nitrobenzene**.

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The primary application of **1-fluoro-4-nitrobenzene** is in S<sub>N</sub>Ar reactions. The strong electron-withdrawing effect of the nitro group makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom then acts as a good

leaving group.[4][5] This reaction is fundamental in synthesizing a wide range of derivatives, including substituted anilines, ethers, and thioethers, which are crucial intermediates for pharmaceuticals and agrochemicals.[4]



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Caption: General mechanism of nucleophilic aromatic substitution on **1-fluoro-4-nitrobenzene**.

## Experimental Protocols

### Protocol 1: Synthesis of 1-Fluoro-4-nitrobenzene via Nitration

This protocol describes a general laboratory procedure for the nitration of fluorobenzene.

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a nitrating mixture of concentrated nitric acid (HNO<sub>3</sub>) and concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).

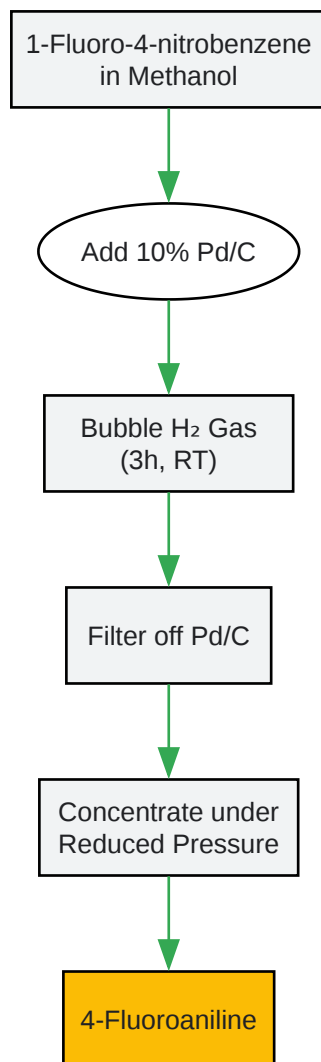
- **Reaction:** Slowly add fluorobenzene dropwise to the stirred nitrating mixture, maintaining the temperature below 10 °C.[8]
- **Stirring:** After the addition is complete, continue stirring the mixture in the ice bath for a period, then allow it to warm to room temperature and stir for several hours.
- **Work-up:** Pour the reaction mixture onto crushed ice and water. The product will separate as an oil or solid.
- **Purification:** Separate the organic layer, wash with water and a dilute solution of sodium bicarbonate, and then dry over an anhydrous salt like MgSO<sub>4</sub>. The product can be further purified by distillation or chromatography to separate the para-isomer from the ortho-isomer.

## Protocol 2: Synthesis of 4-Fluoroaniline via Reduction

This protocol details the reduction of the nitro group of **1-fluoro-4-nitrobenzene** to an amine.

- **Setup:** To a solution of **1-fluoro-4-nitrobenzene** (2.00 mmol) in methanol (10 mL), add 10% Palladium on carbon (Pd/C) (0.020 mmol).[2]
- **Reaction:** Stir the reaction mixture and bubble hydrogen gas (H<sub>2</sub>) through it at room temperature for 3 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Filtration:** Once the reaction is complete, filter the solids (Pd/C catalyst) off and wash them with dichloromethane (DCM).[2]
- **Isolation:** Combine the filtrate and the DCM washings and concentrate the solution under reduced pressure to yield 4-fluoroaniline.[2]

## Workflow: Reduction to 4-Fluoroaniline



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Caption: Experimental workflow for the synthesis of 4-fluoroaniline.

## Applications in Drug Development

**1-Fluoro-4-nitrobenzene** is a valuable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[4] Its ability to undergo S<sub>N</sub>Ar reactions allows for the introduction of various functional groups, which can modulate the biological activity of a

molecule. For example, it is a precursor to 4-fluoroaniline, a key intermediate for certain fungicides and pharmaceuticals like the fentanyl analogue parafluorofentanyl.[4][12] The incorporation of a fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.

## Safety and Handling

**1-Fluoro-4-nitrobenzene** is a hazardous chemical and must be handled with appropriate safety precautions.[7][10]

**Table 4: Hazard Identification and Safety**

Hazard Type	GHS Classification and Precautionary Statements
Acute Toxicity	Harmful if swallowed or in contact with skin (H302 + H312). Toxic if inhaled (H331).[9][10]
Organ Toxicity	May cause damage to organs through prolonged or repeated exposure (H373).[7][10]
Irritation	Causes skin and serious eye irritation.[7]
Carcinogenicity	Suspected of causing cancer.[7]
Handling	Use in a well-ventilated area or under a chemical fume hood.[7] Wear protective gloves, clothing, and eye/face protection.[10] Keep away from heat, sparks, and open flames.[10]
First Aid	Eyes: Rinse cautiously with water for several minutes.[7] Skin: Wash with plenty of soap and water.[7] Inhalation: Remove person to fresh air. [10] Ingestion: Rinse mouth. Call a poison center or doctor.[7][10]
Disposal	Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[10]



This guide is intended for research and development purposes and should be used in conjunction with a comprehensive Safety Data Sheet (SDS).

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